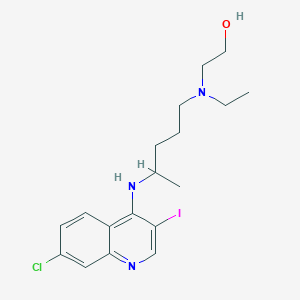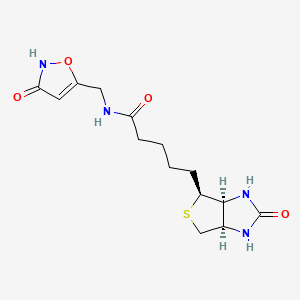
Muscimol Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Muscimol Biotin is a compound that combines muscimol, a psychoactive alkaloid found in certain mushrooms, with biotin, a water-soluble B-vitamin. Muscimol is known for its potent effects on the central nervous system, acting as an agonist for the gamma-aminobutyric acid (GABA) receptors . Biotin, on the other hand, plays a crucial role in various metabolic processes, including the synthesis of fatty acids and glucose . The combination of these two compounds aims to leverage the unique properties of both muscimol and biotin for potential therapeutic and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Muscimol can be synthesized from ibotenic acid, which is naturally found in Amanita muscaria mushrooms. The conversion involves a decarboxylation reaction, typically achieved by drying the mushroom tissue, which facilitates the transformation of ibotenic acid to muscimol . The reaction conditions often include mild heating and an acidic or basic environment to optimize the yield.
Industrial Production Methods
Industrial production of muscimol involves the extraction of ibotenic acid from Amanita muscaria mushrooms, followed by its chemical conversion to muscimol. This process may include steps such as acid-base extraction, filtration, and purification to ensure a high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Muscimol undergoes several types of chemical reactions, including:
Oxidation: Muscimol can be oxidized to form various derivatives, although this is not a common reaction due to its structural stability.
Reduction: Reduction reactions are less common for muscimol, given its already reduced state.
Substitution: Muscimol can participate in substitution reactions, particularly at the amino group, to form various analogs and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving muscimol include acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound and the desired reaction outcome .
Major Products Formed
The major products formed from the reactions involving muscimol include its various analogs and derivatives, which are often studied for their potential pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Muscimol Biotin has a wide range of scientific research applications, including:
Wirkmechanismus
Muscimol primarily functions as an agonist for the GABA-A receptors in the central nervous system. By mimicking the inhibitory neurotransmitter GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GABA: The primary inhibitory neurotransmitter in the brain, which muscimol mimics.
Ibotenic Acid: A precursor to muscimol, found in the same mushrooms.
Psilocybin: Another psychoactive compound found in different species of mushrooms, known for its hallucinogenic effects.
Uniqueness
Muscimol is unique due to its high affinity and specificity for GABA-A receptors, making it a valuable tool for studying GABAergic mechanisms. Unlike other similar compounds, muscimol’s effects are primarily sedative and hypnotic, with less pronounced hallucinogenic properties compared to compounds like psilocybin .
Eigenschaften
Molekularformel |
C14H20N4O4S |
|---|---|
Molekulargewicht |
340.40 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3-oxo-1,2-oxazol-5-yl)methyl]pentanamide |
InChI |
InChI=1S/C14H20N4O4S/c19-11(15-6-8-5-12(20)18-22-8)4-2-1-3-10-13-9(7-23-10)16-14(21)17-13/h5,9-10,13H,1-4,6-7H2,(H,15,19)(H,18,20)(H2,16,17,21)/t9-,10-,13-/m0/s1 |
InChI-Schlüssel |
DYDMATLDYNSEBQ-KWBADKCTSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
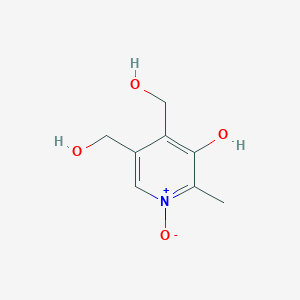
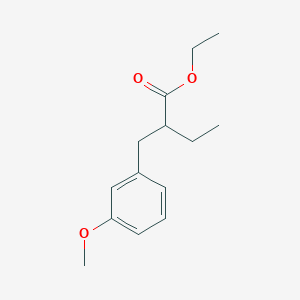



![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)

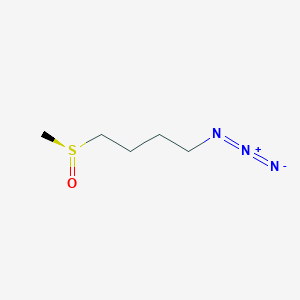
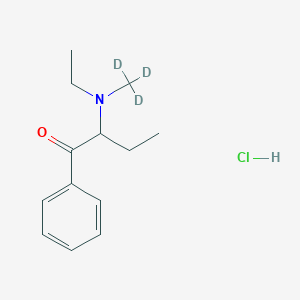

![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
